4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid 4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810077
InChI: InChI=1S/C17H11ClN2O3/c18-13-5-1-11(2-6-13)15-9-16(20-10-19-15)23-14-7-3-12(4-8-14)17(21)22/h1-10H,(H,21,22)
SMILES:
Molecular Formula: C17H11ClN2O3
Molecular Weight: 326.7 g/mol

4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid

CAS No.:

Cat. No.: VC15810077

Molecular Formula: C17H11ClN2O3

Molecular Weight: 326.7 g/mol

* For research use only. Not for human or veterinary use.

4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid -

Specification

Molecular Formula C17H11ClN2O3
Molecular Weight 326.7 g/mol
IUPAC Name 4-[6-(4-chlorophenyl)pyrimidin-4-yl]oxybenzoic acid
Standard InChI InChI=1S/C17H11ClN2O3/c18-13-5-1-11(2-6-13)15-9-16(20-10-19-15)23-14-7-3-12(4-8-14)17(21)22/h1-10H,(H,21,22)
Standard InChI Key HPHKHCABRSQUBZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)O)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • Benzoic acid backbone: The carboxylic acid group at the 4-position of the benzene ring provides acidity and hydrogen-bonding capability, influencing solubility and reactivity.

  • Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, contributing to electronic delocalization and potential biological activity.

  • 4-Chlorophenyl substituent: A chlorine atom at the para position of the phenyl ring enhances lipophilicity and steric bulk, which may modulate binding interactions in biological systems .

The molecular formula is C₁₇H₁₁ClN₂O₃, with a molecular weight of 326.74 g/mol. Theoretical calculations predict a planar geometry due to conjugation across the ether linkage and aromatic rings, though steric hindrance from the 4-chlorophenyl group may induce slight torsional strain .

Physicochemical Properties

Based on structural analogs:

  • Melting point: Estimated at 180–220°C, consistent with rigid aromatic systems.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) .

  • Acidity: The carboxylic acid group has a pKa of ~4.5, enabling deprotonation under physiological conditions .

Synthetic Methodologies

Ether Bond Formation

The ether linkage between the pyrimidine and benzoic acid moieties is typically constructed via nucleophilic aromatic substitution or Mitsunobu reactions. For example, 4-hydroxybenzoic acid can react with a chloropyrimidine derivative under basic conditions. A representative protocol involves:

  • Protection of the carboxylic acid: Methyl or ethyl esters are often used to prevent side reactions .

  • Coupling reaction: Using cesium carbonate (Cs₂CO₃) in DMF at 80–100°C for 12–24 hours to facilitate ether formation .

  • Deprotection: Hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to regenerate the carboxylic acid .

Example conditions from analogous syntheses:

ReagentsSolventTemperatureYieldSource
Cs₂CO₃, 4-chlorophenylpyrimidineDMF80°C, 18h65%
LiOH, THF/H₂OTHF/H₂O25°C, 4h90%

Pyrimidine Ring Functionalization

Introducing the 4-chlorophenyl group at the pyrimidine’s 6-position often employs cross-coupling reactions. A Suzuki-Miyaura coupling between a bromopyrimidine intermediate and 4-chlorophenylboronic acid is a viable route:

  • Bromination: Treat pyrimidin-4-ol with phosphorus tribromide (PBr₃) to generate 4-bromopyrimidine.

  • Coupling: React with 4-chlorophenylboronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in toluene/ethanol .

Applications in Materials Science

The compound’s rigid, conjugated structure makes it a candidate for:

  • Liquid crystals: The planar core and polar groups could enable mesophase formation, useful in display technologies.

  • Coordination polymers: The carboxylic acid may act as a ligand for metal ions, forming networks with tunable porosity .

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